Plakinamine E
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Overview
Description
Plakinamine E is a natural product found in Corticium with data available.
Scientific Research Applications
Anti-Mycobacterial Activity
Plakinamine compounds have shown significant promise in combating mycobacterial infections. Specifically, plakinamine P, a steroidal alkaloid from the genus Plakina, demonstrated bactericidal activity against Mycobacterium tuberculosis, and moderate activity against other mycobacterial pathogens such as M. abscessus and M. avium. Its low toxicity against macrophages and a selectivity index of 8.4 indicates its potential as a tuberculosis drug, presenting a promising scaffold for further drug development aimed at M. tuberculosis and related pathogens (Felix et al., 2019).
Cytotoxic Activities
Plakinamine compounds have been identified as having notable cytotoxic activities. Plakinamine I, isolated from the marine sponge Corticium sp., displayed cytotoxic activities. The evaluation of its synthetic derivatives helped to explore the influence of different functions on the observed cytotoxicity, contributing valuable insights into the structure-activity relationship of steroidal alkaloids (Zampella et al., 2005). Further, compounds like plakinamine M, and the known compound plakinamine L, showed inhibition of Mycobacterium tuberculosis with notable MIC values, indicating their potential as agents against mycobacterial infections (Lu et al., 2013).
Steroidal Alkaloids for Human Health
Steroidal alkaloids like plakinamine G, H, and 4alpha-hydroxydemethylplakinamine B isolated from the marine sponge Corticium sp. have been found to show significant in vitro cytotoxicity. This discovery highlights the potential of these compounds in the development of novel therapeutic agents for various health conditions (Borbone et al., 2002). Additionally, steroidal alkaloids from the marine sponge Corticium niger were found to inhibit the growth of human colon carcinoma cells, suggesting their potential application in cancer therapeutics (Sunassee et al., 2014).
Properties
Molecular Formula |
C31H50N2O2 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(1-oxido-4-propan-2-ylidene-2,3-dihydropyrrol-1-ium-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol |
InChI |
InChI=1S/C31H50N2O2/c1-19(2)21-14-17-33(35)28(21)18-20(3)23-10-11-24-22-8-9-26-29(34)27(32(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-27,29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,27+,29-,30-,31-/m1/s1 |
InChI Key |
QUWDXZBGZWUKTR-CWNRNWKTSA-N |
Isomeric SMILES |
C[C@H](CC1=[N+](CCC1=C(C)C)[O-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C |
Canonical SMILES |
CC(CC1=[N+](CCC1=C(C)C)[O-])C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |
Synonyms |
plakinamine E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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